[1,1'-Biphenyl]-4-yl(4-(3-(4-Fluorphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C27H22FN7O and its molecular weight is 479.519. The purity is usually 95%.
BenchChem offers high-quality [1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Pyrimidinderivate haben in der Krebsforschung aufgrund ihrer Ähnlichkeit zu den Nukleotidbasenpaaren in DNA und RNA große Aufmerksamkeit erregt. Lassen Sie uns das Antitumorpotenzial dieser Verbindung untersuchen:
Hintergrund: Krebs ist eine globale Gesundheitsherausforderung, die die Lebensqualität beeinträchtigt. Bestehende Behandlungen wie Chemotherapie und Strahlentherapie sind aufgrund von Multidrug-Resistenz (MDR) mit Einschränkungen verbunden. Neue Antitumormittel sind unerlässlich, um diese Herausforderungen zu überwinden.
Pyrimidin-Gerüst:- Insbesondere 5-Halogenierte Pyrimidinderivate gehörten zu den ersten Analoga, die auf biologische Aktivität getestet wurden .
- Ein Winkelisomer (117a) zeigte eine ausgezeichnete Antitumoraktivität gegen ein Panel von 60 Krebszelllinien in subnanomolaren Konzentrationen .
Weitere medizinische Anwendungen
Neben der Antitumoraktivität haben pyrimidinhaltige Verbindungen vielfältige medizinische Anwendungen:
1,2,4-Triazolbasierte fusionierte Heterocyclen: Pyrazolo[3,4-d]pyrimidin- und Pyrazolo[4,3-e][1,2,4]triazin-Derivate:Wirkmechanismus
Target of Action
Compounds with similar structures, such as triazoloquinazolines and pyrazolo[3,4-d]pyrimidines, have been reported to inhibitPCAF (P300/CBP-associated factor) and CDK2 (Cyclin-dependent kinase 2) , respectively. These proteins play crucial roles in cellular processes such as transcription and cell cycle regulation.
Mode of Action
Similar compounds have been shown to bind to their targets and inhibit their activity . For instance, triazoloquinazolines have been reported to bind to the bromodomain of PCAF, inhibiting its histone acetyltransferase activity . Similarly, pyrazolo[3,4-d]pyrimidines have been shown to inhibit CDK2, a key regulator of cell cycle progression .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may affect pathways related totranscription regulation (through PCAF inhibition) and cell cycle progression (through CDK2 inhibition) .
Pharmacokinetics
Similar compounds have been reported to have suitable pharmacokinetic properties
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . For instance, triazoloquinazolines and pyrazolo[3,4-d]pyrimidines have been shown to inhibit the growth of cancer cells, potentially through the induction of apoptosis .
Biologische Aktivität
The compound [1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS Number: 923512-60-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C27H22FN7O |
Molecular Weight | 479.5 g/mol |
CAS Number | 923512-60-1 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The structure consists of a biphenyl moiety linked to a piperazine ring and a triazolo-pyrimidine scaffold, which is known for its diverse biological activities. The presence of the fluorophenyl group may enhance its pharmacological properties due to the electron-withdrawing effects of fluorine.
Antiviral Properties
Research has indicated that compounds containing the triazolo-pyrimidine scaffold exhibit antiviral activity, particularly against HIV. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit RNase H activity with varying potencies. In a study evaluating several triazolo-pyrimidine derivatives, compounds demonstrated IC50 values in the micromolar range, indicating potential as antiviral agents .
Antitumor Activity
The compound's structural components suggest it may have antitumor properties. Pyrimidine derivatives have been extensively studied for their anticancer potential. For example, pyrimidine-based compounds have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Pyrimidine derivatives are also recognized for their antimicrobial activities. Studies have shown that these compounds can exhibit significant antibacterial effects against strains like E. coli and S. aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
Case Studies
-
Antiviral Activity Against HIV
- A study tested various triazolo-pyrimidine derivatives for their ability to inhibit HIV replication in MT-4 cells. While many showed cytotoxic effects at concentrations lower than their antiviral activity, one compound demonstrated a CC50 value significantly higher than its IC50, suggesting a favorable therapeutic index .
- Antitumor Efficacy
- Antimicrobial Screening
Eigenschaften
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN7O/c28-22-10-12-23(13-11-22)35-26-24(31-32-35)25(29-18-30-26)33-14-16-34(17-15-33)27(36)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICXICPLDGWEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.